molecular formula C16H12N2O5S B11508799 3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole

3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole

Cat. No.: B11508799
M. Wt: 344.3 g/mol
InChI Key: OKWIPEZQHPJKBO-UHFFFAOYSA-N
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Description

3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a nitro group, a benzisoxazole moiety, and a phenyl sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzisoxazole core, followed by the introduction of the nitro group and the dioxolane ring. The final step involves the formation of the phenyl sulfide linkage.

    Preparation of Benzisoxazole Core: The benzisoxazole core can be synthesized from ortho-nitroaniline through a cyclization reaction using a dehydrating agent such as phosphorus oxychloride.

    Introduction of Nitro Group: The nitro group can be introduced via nitration of the benzisoxazole core using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of Dioxolane Ring: The dioxolane ring can be formed by reacting the nitrobenzisoxazole with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

    Formation of Phenyl Sulfide Linkage: The final step involves the reaction of the dioxolane-nitrobenzisoxazole intermediate with thiophenol in the presence of a base such as sodium hydride to form the phenyl sulfide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The phenyl sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The dioxolane ring can be opened under acidic or basic conditions to form the corresponding diol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Acidic or basic hydrolysis

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Diols

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. The nitrobenzisoxazole moiety is known for its biological activity, and the compound could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzisoxazole moiety might bind to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl ether
  • 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl amine
  • 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl ketone

Uniqueness

Compared to similar compounds, 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide is unique due to the presence of the phenyl sulfide linkage. This linkage can impart different chemical and biological properties, such as increased stability or altered reactivity, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C16H12N2O5S

Molecular Weight

344.3 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-6-nitro-4-phenylsulfanyl-1,2-benzoxazole

InChI

InChI=1S/C16H12N2O5S/c19-18(20)10-8-12-14(15(17-23-12)16-21-6-7-22-16)13(9-10)24-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7H2

InChI Key

OKWIPEZQHPJKBO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NOC3=C2C(=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4

Origin of Product

United States

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